



# Total Synthesis of JBIR-22: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of **JBIR-22**, a potent inhibitor of protein-protein interactions. The synthesis is notable for its stereoselective construction of a unique 4,4-disubstituted glutamic acid moiety, a key structural feature of this class of natural products.[1][2][3] The protocols described herein are based on the successful total syntheses reported by Westwood and colleagues, offering a roadmap for the laboratory-scale production of **JBIR-22** and its analogs for further biological and pharmacological evaluation.

## Introduction

JBIR-22 is a tetramic acid-containing natural product that has garnered significant interest due to its unique biological activity. It has been identified as the first in its class to function as a protein-protein interaction (PPI) inhibitor.[1][3] Specifically, JBIR-22 disrupts the homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical process in the formation of the proteasome.[1] Given the clinical success of proteasome inhibitors in oncology, targeting the assembly of this complex represents a promising therapeutic strategy.[1] The total synthesis of JBIR-22 not only provides access to this valuable molecule but also allows for the synthesis of stereoisomers to definitively assign the relative and absolute stereochemistry of the natural product.[1][3]

The core synthetic challenge lies in the construction of the sterically congested and stereochemically rich 4,4-disubstituted glutamic acid fragment.[1][2][3] This guide details a



convergent synthetic strategy that addresses this challenge, culminating in the formation of the tetramic acid core and the final **JBIR-22** molecule.

# **Retrosynthetic Analysis**

The synthetic approach hinges on a convergent strategy where the molecule is disconnected into two key fragments: a masked 4,4-disubstituted glutamic acid derivative and a  $\beta$ -ketothioester containing the decalin moiety.[1] The tetramic acid core is planned to be constructed at a late stage via a Lacey–Dieckmann condensation.[1]



Click to download full resolution via product page

Caption: Retrosynthetic analysis of JBIR-22.



## **Experimental Protocols**

The following protocols are for the key transformations in the synthesis of JBIR-22.

# Synthesis of the Masked 4,4-Disubstituted Glutamic Acid (Fragment 12)

This multi-step sequence begins with the condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate to establish the initial stereocenter.

Step 1: Condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate

- To a solution of (RS)-tert-butanesulfinamide and ethyl pyruvate, add Ti(OEt)4.
- Stir the reaction at room temperature.
- Monitor the reaction by TLC until completion.
- Purify the product by column chromatography to yield the corresponding N-sulfinyl imine.

Note: Optimization of this step is crucial to maximize the yield of the desired imine and minimize the formation of a lactone byproduct.[1]

Step 2: Diastereoselective Aldol Reaction and Subsequent Reduction

- Treat the N-sulfinyl imine with a suitable enolate at low temperature.
- Following the aldol addition, perform a diastereoselective reduction of the imine.
- The reaction is then subjected to acidic conditions to facilitate cleavage of the N-sulfinyl group and lactonization.
- Purify the resulting masked 4-hydroxy-4-isopropyl glutamic acid (Fragment 12) by column chromatography.

## Synthesis of the β-Ketothioester (Fragment 17)

The decalin-containing fragment is prepared through an intramolecular Diels-Alder reaction.



#### Step 1: Intramolecular Diels-Alder Cycloaddition

- Synthesize the linear triene precursor.
- Employ an organocatalyst to promote an enantioselective intramolecular Diels-Alder reaction.
- The resulting cycloadduct contains the core decalin structure with the desired stereochemistry.
- Purify the product by column chromatography.

#### Step 2: Elaboration to the $\beta$ -Ketothioester

- Perform a series of functional group manipulations on the cycloadduct, including an oxidation, to install the β-ketone.
- Couple the resulting carboxylic acid with a thiol to generate the β-ketothioester (Fragment 17).

## **Assembly of JBIR-22**

#### Step 1: Coupling of Fragment 12 and Fragment 17

- To a solution of the masked glutamic acid derivative (Fragment 12) and the β-ketothioester (Fragment 17) in THF, add silver trifluoroacetate and triethylamine at 0 °C.[1]
- Allow the reaction to warm to room temperature and stir for 2 hours.[1]
- Quench the reaction and extract the product.
- Purify the coupled product by column chromatography.

#### Step 2: Lacey-Dieckmann Condensation and Hydrolysis

 Treat the coupled product with t-BuOK in THF at 0 °C, then allow it to warm to room temperature to induce the Lacey-Dieckmann condensation.[1]



- Following cyclization, add aqueous NaOH and heat the reaction mixture in a microwave reactor at 110 °C for 20 minutes to hydrolyze the ester.[1]
- Acidify the reaction mixture and extract the final product, JBIR-22.
- Purify by reverse-phase chromatography.

# **Quantitative Data Summary**

The following table summarizes the yields for the key steps in the synthesis of a diastereomer of **JBIR-22**.

| Step                                                             | Product                 | Yield (%) |
|------------------------------------------------------------------|-------------------------|-----------|
| Coupling of Fragment 12 and Fragment 17a                         | Compound 25a            | 89        |
| Lacey-Dieckmann<br>Condensation and Hydrolysis<br>of 25a         | JBIR-22 diastereomer 2a | 71        |
| Coupling of Fragment 12 and<br>Fragment 17b                      | Compound 25b            | 84        |
| Lacey-Dieckmann Condensation and Hydrolysis of 25b               | JBIR-22 diastereomer 2b | 74        |
| Overall Yield (from cyclohexene, 10 steps, longest linear route) | JBIR-22 diastereomer 2a | 10.1      |
| Overall Yield (from cyclohexene, 10 steps, longest linear route) | JBIR-22 diastereomer 2b | 11.3      |

Data obtained from Healy et al., Angew. Chem. Int. Ed. 2015, 54, 4046-4050.[1]

## **Mechanism of Action**



**JBIR-22** acts by inhibiting the homodimerization of the proteasome assembly chaperone PAC3. This disruption prevents the proper assembly of the 20S proteasome, a key cellular machinery for protein degradation.



Click to download full resolution via product page

Caption: **JBIR-22** inhibits proteasome assembly.

### Conclusion

The total synthesis of **JBIR-22** has been successfully achieved through a convergent and stereoselective route. The protocols outlined in this document provide a foundation for the synthesis of this important biological probe and its analogs. The ability to access synthetic **JBIR-22** will facilitate further investigation into its mechanism of action and its potential as a therapeutic agent targeting protein-protein interactions in the proteasome pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Synthetic studies on the bioactive tetramic acid JBIR-22 using a late stage Diels—Alder reaction Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Total Synthesis of JBIR-22: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582272#total-synthesis-protocol-for-jbir-22]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com